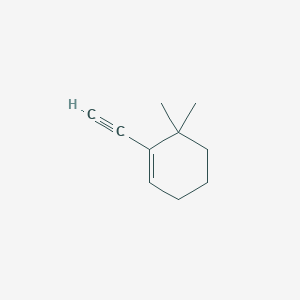
Methyl S-ethyl-L-homocysteinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl S-ethyl-L-homocysteinate is a derivative of homocysteine, an intermediate product in the metabolism of the essential amino acid methionine. Homocysteine is involved in various metabolic pathways, including remethylation to methionine and transsulfuration to cysteine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl S-ethyl-L-homocysteinate can be synthesized through the esterification of homocysteine with methanol in the presence of trimethylchlorosilane. This method offers convenience, mild reaction conditions, and good to excellent yields . Another method involves the microwave-assisted derivatization of fatty acids, which is fast and accurate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the principles of esterification and microwave-assisted derivatization can be scaled up for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl S-ethyl-L-homocysteinate undergoes various chemical reactions, including:
Oxidation: Conversion to disulfides or sulfoxides.
Reduction: Conversion to thiols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include disulfides, sulfoxides, thiols, and substituted derivatives of this compound .
Applications De Recherche Scientifique
Methyl S-ethyl-L-homocysteinate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects and its role in disease mechanisms.
Mécanisme D'action
Methyl S-ethyl-L-homocysteinate exerts its effects through its involvement in metabolic pathways. It can be remethylated to methionine or converted to cysteine via the transsulfuration pathway. These pathways require vitamin-derived cofactors, including pyridoxine (vitamin B6), folate (vitamin B9), cobalamin (vitamin B12), and riboflavin (vitamin B2) . The compound’s effects are mediated through its interactions with enzymes and other molecular targets involved in these pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Methyl S-ethyl-L-homocysteinate include:
S-allyl-L-cysteine: Found in garlic, exhibits antioxidant and neuroprotective effects.
S-ethyl-L-cysteine: A derivative of S-allyl-L-cysteine with similar biological activities.
S-propyl-L-cysteine: Another derivative with neuroprotective properties.
Uniqueness
This compound is unique due to its specific structure and its role in homocysteine metabolism. Its ability to participate in both remethylation and transsulfuration pathways distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C7H15NO2S |
|---|---|
Poids moléculaire |
177.27 g/mol |
Nom IUPAC |
methyl (2S)-2-amino-4-ethylsulfanylbutanoate |
InChI |
InChI=1S/C7H15NO2S/c1-3-11-5-4-6(8)7(9)10-2/h6H,3-5,8H2,1-2H3/t6-/m0/s1 |
Clé InChI |
BUOIIQFTBLIAGY-LURJTMIESA-N |
SMILES isomérique |
CCSCC[C@@H](C(=O)OC)N |
SMILES canonique |
CCSCCC(C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



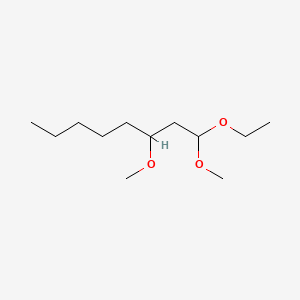

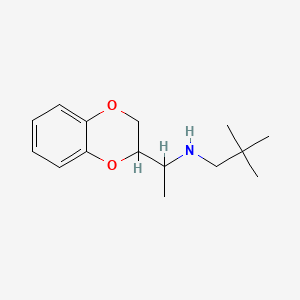
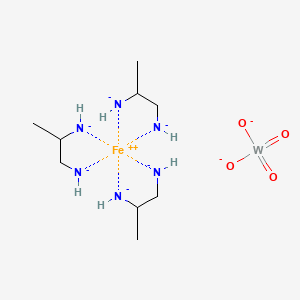
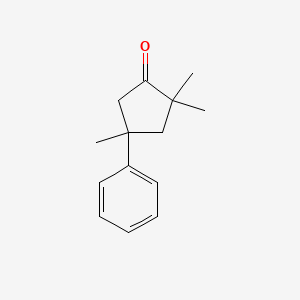

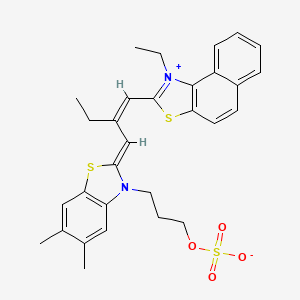
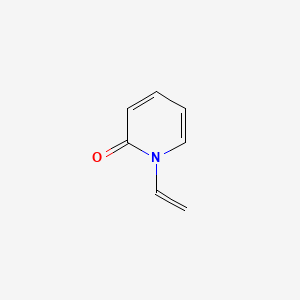
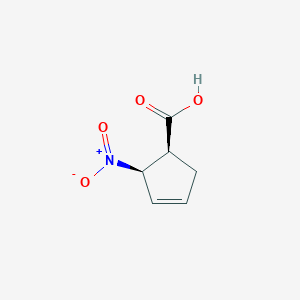
![4-[3,5-Bis(4-aminophenyl)phenyl]aniline;2,5-bis(ethenyl)terephthalaldehyde](/img/structure/B13790781.png)
